6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
Overview
Description
- Reactants: Pyridine derivatives.
- Conditions: Catalysts such as palladium or copper, inert atmosphere.
- Example Reaction: Cross-coupling reactions like Suzuki or Heck reactions.
Step 3: Formation of Carbonyl Chloride Group
- Reactants: Thionyl chloride or oxalyl chloride.
- Conditions: Anhydrous conditions, low temperatures.
- Example Reaction: Chlorination reactions.
Industrial Production Methods
Industrial production of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine group and the carbonyl chloride functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Quinoline Core
- Reactants: Aniline derivatives, aldehydes, and ketones.
- Conditions: Acidic or basic catalysts, elevated temperatures.
- Example Reaction: Friedländer synthesis.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:
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Oxidation: : Conversion to corresponding quinoline N-oxide.
- Reagents: Hydrogen peroxide, peracids.
- Conditions: Mild temperatures, acidic or basic medium.
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Reduction: : Reduction of carbonyl chloride to alcohol.
- Reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Anhydrous conditions, low temperatures.
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Substitution: : Nucleophilic substitution at the carbonyl chloride group.
- Reagents: Amines, alcohols.
- Conditions: Room temperature, inert atmosphere.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anti-cancer effects. Additionally, it can bind to specific proteins, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
- 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl bromide
- 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl fluoride
Uniqueness
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-7-11(2)16-12(8-10)13(17(18)21)9-15(20-16)14-5-3-4-6-19-14;/h3-9H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAIREXGDJLSRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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